N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(10-13-6-9-22-12-13)19-15(11-20-17-7-8-18-20)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMNCRNUWZHNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Incorporation of the Thiophene Ring: The thiophene ring can be added via a Suzuki coupling reaction.
Final Assembly: The final compound is assembled through an amide bond formation reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole and thiophene-containing molecules.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can contribute to the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and spectroscopic features of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide and related acetamide derivatives:
Key Comparative Analysis
Structural Variations and Implications Heterocyclic Cores: The target compound’s 1,2,3-triazole differs from thiazole () or benzothiazole () in electronic properties. Triazoles offer dual hydrogen-bonding sites (N–H and lone pairs), while thiazoles and benzothiazoles exhibit stronger aromaticity and sulfur-mediated interactions. Nitro groups () increase polarity, whereas methyl/ethyl substituents () enhance lipophilicity.
Synthesis Strategies
- Triazole-containing analogs (e.g., ) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, while thiazole/benzothiazole derivatives () employ carbodiimide-mediated amide coupling. The target compound may follow similar protocols.
Spectroscopic Trends
- IR Spectroscopy : C=O stretches for acetamide groups consistently appear at 1670–1682 cm⁻¹ across analogs .
- NMR : Triazole protons resonate at δ 8.3–8.4 (), while NH protons in acetamides appear downfield (δ ~10.7–11.0) .
The target compound’s triazole-thiophene architecture may similarly interact with bacterial targets. Sulfur/sulfone linkages () improve metabolic stability, suggesting the target’s thiophene could confer analogous benefits.
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound notable for its potential biological activities. The compound features a triazole ring and a thiophene group, which are known to enhance various pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 318.4 g/mol. The structural features include:
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Functional Groups | Triazole, Thiophene, Amide |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activities. For instance, studies have shown that derivatives with triazole rings can demonstrate antifungal and antibacterial properties. The presence of the thiophene group may further enhance these effects by facilitating interactions with biological targets.
Case Study: Antifungal Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit promising antifungal activity against various strains. For example:
| Compound | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
|---|---|---|---|
| N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-... | 12.5 | Ketoconazole | 25 |
| Similar Triazole Derivative | 6.25 | Miconazole | 25 |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The proposed mechanism of action includes:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in DNA replication or repair.
- Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest: Interference with cell cycle progression.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications in the substituents on the triazole and thiophene rings can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Enhanced antimicrobial activity |
| Alkyl chain length variation | Altered solubility and bioavailability |
Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
-
Synthesis Methodologies: The "Click" chemistry approach is frequently employed to synthesize triazole derivatives efficiently.
- This method involves the reaction between azides and alkynes to form stable triazole rings.
- Biological Evaluations: Various derivatives have been screened for their biological activities in laboratories, yielding promising results in both antimicrobial and anticancer assays.
Q & A
Q. What are the standard synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the triazole ring. Key steps include:
- Reacting a propargylamine derivative with an azide-functionalized thiophene precursor.
- Optimizing reaction conditions (e.g., Cu(I) catalysts, room temperature, aqueous tert-butanol) to achieve cyclization and amide coupling .
- Purification via column chromatography or recrystallization (e.g., ethanol) to isolate the final product .
Q. How is the compound structurally characterized in academic research?
Common techniques include:
- NMR spectroscopy : Assigning proton environments (e.g., triazole protons at δ 7.8–8.4 ppm, thiophene protons at δ 6.9–7.2 ppm) .
- IR spectroscopy : Identifying carbonyl (C=O, ~1670 cm⁻¹) and triazole (C-N, ~1300 cm⁻¹) stretches .
- Mass spectrometry : Confirming molecular weight (e.g., HRMS [M+H]+ at m/z 312.4) .
Q. What preliminary biological activities are associated with this compound?
Initial screenings suggest:
- Antimicrobial activity : Inhibition of bacterial quorum sensing via triazole-mediated enzyme interactions .
- Neurokinin receptor antagonism : High-affinity binding (IC₅₀ < 100 nM) to human NK1 receptors, relevant to pain and mood regulation .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up studies?
Methodological improvements include:
- Catalyst screening : Testing Cu(I) sources (e.g., CuBr vs. CuI) to enhance cycloaddition efficiency .
- Solvent optimization : Using mixed solvents (e.g., t-BuOH:H₂O, 3:1) to improve solubility and reaction kinetics .
- Automated purification : Employing continuous flow chemistry for consistent product isolation .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
Advanced approaches involve:
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Using SHELXL (v.2015+):
- Apply twin refinement for high-resolution datasets with overlapping reflections .
- Utilize restraints for disordered thiophene/triazole moieties to improve R-factor convergence (e.g., R₁ < 0.05) .
Q. What strategies address contradictions in reported biological activity data?
- Dose-response validation : Repeating assays (e.g., MIC, IC₅₀) across multiple cell lines (e.g., S. aureus vs. E. coli) to confirm specificity .
- Off-target profiling : Screening against kinase panels (e.g., Eurofins) to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
